molecular formula C6H2BrClFI B1504759 1-Bromo-5-chloro-4-fluoro-2-iodobenzene CAS No. 1067882-65-8

1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Cat. No.: B1504759
CAS No.: 1067882-65-8
M. Wt: 335.34 g/mol
InChI Key: CEXHYWMZQCRMPC-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Mechanism of Action

Preparation Methods

The synthesis of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative, where specific conditions and reagents are used to introduce the bromine, chlorine, fluorine, and iodine atoms sequentially. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine in the presence of a catalyst, followed by chlorination and iodination under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-chloro-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-5-chloro-4-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:

Properties

IUPAC Name

1-bromo-5-chloro-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXHYWMZQCRMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679243
Record name 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067882-65-8
Record name 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

99 mmol of 2-bromo-4-chloro-5-fluoro-phenylamine [120694-11-3] is dissolved in 700 ml of water and 100 ml of concentrated sulfuric acid. The solution is cooled to 0° C. and 109 mmol of sodium nitrite dissolved in 30 ml of water is added. The mixture is stirred for 1 hour at 5-10° C. then a solution of 130 mmol of potassium iodide in 100 ml of water is added slowly whilst the mixture is vigorously stirred. After addition, the mixture is allowed to warm to room temperature. Ethylacetate is added and the phases are separated. The aqueous phase is extracted with ethyl acetate (3×). The combined organic phases are washed successively with 1N NaOH, 1N sodium thiosulfate, 1N HCl, aq.sat. sodium bicarbonate solution and brine, then dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
99 mmol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
109 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
130 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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